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Compound of Interest

Compound Name: Cumyl-inaca

Cat. No.: B14078581

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of novel psychoactive substances (NPS), synthetic cannabinoid
precursors have emerged as a significant area of interest for forensic chemists, toxicologists,
and drug development professionals. Among these, Cumyl-inaca (N-(1-methyl-1-
phenylethyl)-1H-indazole-3-carboxamide) has been identified as a key intermediate in the
synthesis of a range of potent synthetic cannabinoid receptor agonists (SCRAS). This technical
guide provides an in-depth overview of Cumyl-inaca, focusing on its chemical properties,
synthesis, analytical characterization, and its role as a precursor to regulated synthetic
cannabinoids.

Chemical and Physical Properties

Cumyl-inaca is characterized by an indazole core linked via a carboxamide group to a cumyl
(1-methyl-1-phenylethyl) moiety. As a "tail-less" precursor, it lacks the alkyl or fluorinated alky!l
chain typically found on the indazole nitrogen of active SCRAs. This structural feature is
believed to render Cumyl-inaca itself inactive or of low potency at cannabinoid receptors.[1][2]

Table 1: Chemical and Physical Properties of Cumyl-inaca
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Property Value

N-(1-methyl-1-phenylethyl)-1H-indazole-3-
carboxamide

Formal Name

Synonyms N/A

CAS Number 1631075-21-2

Chemical Formula C17H17Ns0O

Molecular Weight 279.3 g/mol

Exact Mass 280.1444 [M+H]*

Appearance Crystalline solid

Solubility DMF: 3 mg/ml; DMSO: 3 mg/ml

Data sourced from Cayman Chemical and NPS Discovery.[1][3]

Synthesis of Cumyl-inaca and its Derivatives

The synthesis of Cumyl-inaca is foundational to the clandestine production of several potent
synthetic cannabinoids. The general synthetic pathway involves the amidation of 1H-indazole-
3-carboxylic acid with cumylamine.

Experimental Protocol: Synthesis of Cumyl-inaca

This protocol is based on general amide coupling reactions prevalent in the synthesis of related
indazole-3-carboxamides.

Materials and Reagents:

1H-Indazole-3-carboxylic acid

Cumylamine (1-methyl-1-phenylethylamine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)
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e N,N-Dimethylformamide (DMF)

e Sodium bicarbonate (NaHCO3) solution (10%)
 Brine solution

e Sodium sulfate (Na2S0a4)

o Ethyl acetate (EtOAC)

e Hexane

Procedure:

e To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2
equivalents) and EDC (1.2 equivalents).

 Stir the mixture at room temperature for 30 minutes.
e Add cumylamine (1.1 equivalents) to the reaction mixture.

« Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

» Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
10% sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexane to afford Cumyl-inaca.

Synthesis of Synthetic Cannabinoids from Cumyl-inaca

Cumyl-inaca serves as the immediate precursor for the synthesis of various SCRAs through
N-alkylation of the indazole ring.
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Reagents

5-bromo-1-fluoropentane 1-bromo-4-cyanobutane
(or similar alkyl halide) - (or similar alkyl halide)

N-Alkylation
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Experimental Protocol: Synthesis of 5F-CUMYL-PINACA
from Cumyl-inaca

This protocol is based on the N-alkylation of indazole derivatives.
Materials and Reagents:

e Cumyl-inaca

e 5-bromo-1-fluoropentane

e Sodium hydride (NaH)

e N,N-Dimethylformamide (DMF)

o Ammonium chloride (NH4Cl) solution (saturated)

o Ethyl acetate (EtOAC)

e Hexane
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Procedure:

To a solution of Cumyl-inaca (1 equivalent) in anhydrous DMF, add sodium hydride (1.2
equivalents) portion-wise at 0 °C.

Stir the mixture at room temperature for 30 minutes.

Add 5-bromo-1-fluoropentane (1.3 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

Quench the reaction by the slow addition of saturated ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexane to yield 5F-CUMYL-PINACA.

Analytical Characterization

The identification and characterization of Cumyl-inaca are typically performed using a

combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of Cumyl-inaca. Under typical GC conditions,

Cumyl-inaca may exhibit thermal degradation.

Table 2: GC-MS Parameters for Cumyl-inaca Analysis
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Parameter Value
Instrument Agilent 5975 Series GC/MSD or similar
HP-5MS or equivalent (30 m x 0.25 mm, 0.25
Column
pm)
Injector Temperature 250-280 °C

Initial temp 100 °C, hold for 1 min, ramp to 300

Oven Program ) )
°C at 20 °C/min, hold for 5 min

lonization Mode Electron lonization (El) at 70 eV

Key Mass Fragments (m/z) 279 (M*), 145, 119, 91

Parameters are representative and may require optimization.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the identification of Cumyl-inaca, providing high-
resolution mass data.

Table 3: LC-QTOF-MS Parameters for Cumyl-inaca Analysis
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Parameter Value
Instrument Sciex X500R LC-QTOF-MS or similar
Column C18 column (e.g., 100 x 2.1 mm, 1.7 pm)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

Gradient

Optimized for separation, typically a linear

gradient from low to high organic phase

lonization Mode

Electrospray lonization (ESI), positive mode

Precursor lon [M+H]*

280.1444

Key Product lons (MS/MS)

Fragmentation of the precursor ion can provide

structural information

Parameters are representative and may require optimization.
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Pharmacology and Toxicology

Current knowledge suggests that Cumyl-inaca itself is likely inactive or possesses low potency
as a cannabinoid receptor agonist.[1][2] Its significance lies in its role as a precursor to highly
potent SCRAs. The toxicological profile of Cumyl-inaca is not well-characterized, but it has
been detected in toxicology cases, often in conjunction with its more active synthetic

cannabinoid derivatives.[1]

In Vitro Metabolism
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While specific studies on the metabolism of Cumyl-inaca are limited, research on structurally
related compounds such as CUMYL-THPINACA and cumyl-carboxamide SCRAs provides
insights into its likely metabolic fate. The primary metabolic pathways for cumyl-containing
synthetic cannabinoids involve hydroxylation of the cumyl group and the alkyl chain (if present),
as well as glucuronidation.

Experimental Protocol: In Vitro Metabolism using
Human Liver Microsomes

This protocol is adapted from studies on related synthetic cannabinoids.
Materials and Reagents:

e Cumyl-inaca

¢ Pooled human liver microsomes (HLMSs)

 NADPH regenerating system (e.g., containing NADP™*, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

e Phosphate buffer (pH 7.4)
o Acetonitrile (ACN)

e Methanol (MeOH)
Procedure:

e Pre-incubate a mixture of pooled HLMs (e.g., 1 mg/mL final protein concentration) and
Cumyl-inaca (e.g., 10 uM final concentration) in phosphate buffer at 37 °C for 5 minutes.

« Initiate the metabolic reaction by adding the NADPH regenerating system.
 Incubate the reaction mixture at 37 °C with gentle shaking.

e At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an
equal volume of ice-cold acetonitrile.
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o Centrifuge the samples to precipitate proteins.

» Analyze the supernatant for the parent compound and potential metabolites using LC-QTOF-
MS.

Signaling Pathways of Cumyl-inaca Derivatives

The synthetic cannabinoids derived from Cumyl-inaca are potent agonists of the cannabinoid
receptors CB1 and CB2. Activation of these G protein-coupled receptors (GPCRS) initiates a
cascade of intracellular signaling events.
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Receptor Binding and Functional Activity

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b14078581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14078581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The potency of SCRAs derived from Cumyl-inaca is determined through receptor binding

assays (to determine the affinity, Ki) and functional assays (to determine the efficacy, EC50).

Table 4: Receptor Binding and Functional Activity of Cumyl-inaca Derivatives

Binding Affinity (Ki,

Functional Activity

Compound Receptor
nM) (EC50, nM)

5F-CUMYL-PINACA CB1 <0.1-2.95 0.43

CB2 0.37-11.3 11.3

CUMYL-PINACA CB1 0.15

CB2 0.41

CUMYL-4CN-BINACA CB1 2.6 0.58

CB2 14.7 6.12

Data compiled from multiple sources and may vary based on assay conditions.[4][5][6][7]

Experimental Protocol: Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of a test compound to

cannabinoid receptors.

Materials and Reagents:

e Cell membranes expressing human CB1 or CB2 receptors

e Radioligand (e.g., [BH]CP-55,940)

e Test compound (e.g., 5SF-CUMYL-PINACA)

» Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist)

e Assay buffer (50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

e 96-well plates
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« Filtration system with glass fiber filters
e Scintillation counter and fluid
Procedure:

» In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive
binding with a range of test compound concentrations.

e Add the radioligand to all wells at a concentration near its Kd.
e Add the cell membrane preparation to all wells to initiate the binding reaction.
 Incubate the plate at 30°C for 90 minutes.

o Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with
ice-cold assay buffer to separate bound from free radioligand.

o Measure the radioactivity of the filters using a scintillation counter.

o Calculate the specific binding and determine the IC50 of the test compound. Convert the
IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

Cumyl-inaca is a crucial precursor in the synthesis of a variety of potent and dangerous
synthetic cannabinoids. While likely possessing low intrinsic activity, its ease of conversion to
regulated substances makes it a compound of significant interest to the scientific and forensic
communities. A thorough understanding of its synthesis, analytical properties, and the
pharmacology of its derivatives is essential for the development of effective detection methods,
the interpretation of toxicological findings, and the ongoing efforts to combat the public health
challenges posed by novel psychoactive substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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